molecular formula C25H25N3O6 B4116800 N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide

N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide

Cat. No. B4116800
M. Wt: 463.5 g/mol
InChI Key: PEPAKIPHIWJJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide, commonly known as BDMC, is a synthetic compound that has been studied for its potential use in cancer treatment. BDMC belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of BDMC is not fully understood. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDMC has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
BDMC has been shown to affect a variety of biochemical and physiological processes in cancer cells. It has been shown to induce oxidative stress, disrupt mitochondrial function, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of using BDMC in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of programmed cell death. However, one limitation is that the exact mechanism of action of BDMC is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on BDMC. One area of interest is the development of BDMC analogs with improved potency and selectivity for cancer cells. Another area of interest is the use of BDMC in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential use in cancer treatment.

Scientific Research Applications

BDMC has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. BDMC has also been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

N-(4-benzamido-2,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-4-33-22-15-20(27-25(30)18-11-12-21(28(31)32)16(3)13-18)23(34-5-2)14-19(22)26-24(29)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPAKIPHIWJJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,5-diethoxy-4-[(phenylcarbonyl)amino]phenyl}-3-methyl-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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